![molecular formula C9H8Cl2FN B1477929 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride CAS No. 1803611-88-2](/img/structure/B1477929.png)
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride
Overview
Description
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H8Cl2FN . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h1,3-5,9H,12H2;1H . This code provides a specific textual representation of the molecule’s structure. The molecular weight of the compound is 220.07 .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 220.07 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthesis and Organic Chemistry
This compound is a significant intermediate in organic synthesis, offering pathways to a wide range of chemical structures. For instance, it's utilized in the electrophilic amination of fluorophenols, highlighting a unique ability to facilitate the complete removal of the fluorine atom and introduction of the chlorine atom in specific synthetic routes (Bombek et al., 2004). Similarly, its role in the efficient [5+1] synthesis of 4-quinolones through domino amination and conjugate addition reactions demonstrates its utility in constructing complex heterocyclic frameworks, essential in drug discovery and development (Iaroshenko et al., 2012).
Material Science
In the realm of material science, derivatives of this compound have been investigated for their potential in creating new materials with unique properties. For example, soluble fluoro-polyimides derived from related fluorine-containing aromatic diamines show excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating its potential for high-performance polymeric materials (Xie et al., 2001).
Medicinal Chemistry
In medicinal chemistry, the compound's derivatives exhibit a range of biological activities, including antibacterial and antioxidant properties. Research demonstrates the synthesis and biological evaluation of amine oxalates derived from this compound, showing high antibacterial activity, underscoring its potential as a scaffold in developing new antimicrobial agents (Arutyunyan et al., 2012). Furthermore, its incorporation into tricyclic compounds has led to the discovery of novel anti-influenza virus agents, demonstrating the significant impact of such chemical entities in addressing global health challenges (Oka et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards. The specific hazard statements and precautionary statements associated with this compound are not provided in the search results . For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-yn-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h1,3-5,9H,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRXQGDKDHOUKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C(C=C(C=C1)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.